4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
4-(N,N-Dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a naphtho[1,2-d]thiazole moiety. Its structure comprises a benzamide core linked to a naphthothiazol-2-yl group at the amide nitrogen and a dipropylsulfamoyl substituent at the para position of the benzamide ring. This compound is structurally distinct due to the combination of a sulfonamide group (with propyl chains) and a fused aromatic thiazole system, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h5-14H,3-4,15-16H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJBJWKNSZNLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, drawing from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a naphtho[1,2-d]thiazole moiety linked to a benzamide through a sulfamoyl group. Its molecular formula is , with a molecular weight of approximately 430.59 g/mol. The structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the naphtho[1,2-d]thiazole scaffold followed by the introduction of the sulfamoyl and benzamide groups. Specific methodologies may vary, but common techniques include:
- Reflux reactions in organic solvents.
- Purification through column chromatography.
- Characterization using NMR and mass spectrometry to confirm structural integrity.
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives of naphthalene-based compounds have shown moderate activity against various bacterial strains. In one study, synthesized naphthyl derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, suggesting that modifications in the sulfamoyl group can enhance antimicrobial properties .
Anticancer Activity
Research has indicated that compounds with similar structures may possess anticancer properties. For example, naphthalene derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation. A study highlighted that certain naphtho[1,2-d]thiazole compounds demonstrated cytotoxicity against human cancer cell lines, warranting further investigation into their potential as therapeutic agents .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing sulfamoyl groups can act as effective inhibitors for various enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions like hypertension and diabetes where enzyme modulation is crucial.
Case Studies
Scientific Research Applications
Structural Information
- Molecular Formula : CHNOS
- IUPAC Name : 4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- SMILES Notation : CCCN(CCC)S(c(cc1)ccc1C(Nc1nc(-c2c(CC3)cccc2)c3s1)=O)(=O)=O
The compound features a naphtho[1,2-d]thiazole moiety linked to a benzamide structure through a sulfamoyl group. This unique arrangement contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar thiazole and sulfamoyl structures exhibit potent antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus . The presence of the sulfamoyl group enhances the interaction with bacterial enzymes, potentially leading to increased efficacy.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation, particularly against estrogen receptor-positive breast cancer cell lines (MCF7) . The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Drug Discovery and Development
As part of drug discovery efforts, this compound is included in screening libraries targeting various biological pathways. Its inclusion in libraries such as the Allosteric Kinases Inhibitors Library suggests its potential role as a lead compound for developing new therapeutics focusing on kinase-related diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the interaction mechanisms at the molecular level, providing insights into how structural modifications could enhance its activity .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and tested for antimicrobial activity using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of thiazole derivatives, several compounds demonstrated significant cytotoxic effects on MCF7 cells. The results indicated that modifications in the sulfamoyl group could enhance activity against cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Spectral Data : The target compound’s NMR and HRMS profiles would resemble those of ’s analogs, with distinct shifts for the sulfamoyl group (e.g., ¹H NMR: δ 1.0–1.5 ppm for propyl chains; ¹³C NMR: ~110–120 ppm for naphthothiazole carbons) .
- Computational Insights : DFT studies () suggest that electron-withdrawing groups (e.g., sulfamoyl) stabilize charge distribution, which could enhance binding to targets like kinases or GPCRs .
Q & A
Basic: What are the standard synthetic routes for 4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the sulfamoyl intermediate via sulfonylation of dipropylamine with sulfonyl chloride under controlled pH (e.g., 7–9) and temperature (0–5°C) to minimize side reactions .
- Step 2: Coupling the sulfamoyl intermediate with naphtho[1,2-d]thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 50–60°C .
- Optimization: Catalysts like DMAP improve coupling efficiency, while purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they validated?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups (e.g., sulfamoyl proton at δ 3.1–3.3 ppm; naphthothiazole aromatic protons at δ 7.5–8.5 ppm). Validation includes comparison with simulated spectra from computational tools like ACD/Labs .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%). Method validation follows ICH guidelines for linearity (R² > 0.99) and repeatability .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ at m/z 498.1342) cross-referenced with theoretical values ensures structural integrity .
Advanced: How is the biological activity of this compound evaluated, and what are common pitfalls in assay design?
- Antimicrobial Testing: Disk diffusion assays against Staphylococcus aureus and Escherichia coli (zone of inhibition >15 mm at 50 µM) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) report IC₅₀ values <10 µM. Pitfalls include solvent interference (DMSO >0.1% v/v suppresses cell viability) and batch-to-batch compound variability .
- Validation: Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) ensure reproducibility .
Advanced: What is the proposed mechanism of action for this compound, and how is it experimentally validated?
- Target Identification: The compound inhibits aminoacyl-tRNA synthetases (AARS) in mycobacteria, disrupting protein biosynthesis. Validation includes:
- Enzyme Inhibition Assays: IC₅₀ values against purified AARS enzymes (e.g., <5 µM for Mycobacterium tuberculosis LeuRS) .
- Genetic Knockdown: siRNA silencing of AARS in mycobacteria mimics the compound’s growth-inhibitory effects .
- Structural Insights: Molecular docking (AutoDock Vina) predicts binding to the AARS active site (ΔG < -10 kcal/mol) .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?
- Key Modifications:
- Validation: Parallel synthesis of 10–15 analogs followed by bioassays and computational ADMET profiling (e.g., SwissADME) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
- Case Example: Discrepancies in antimicrobial activity may arise from:
- Strain Variability: Use standardized strains (e.g., ATCC 25923 for S. aureus) .
- Solubility Issues: Pre-solubilize compounds in 0.1% Tween-80 to avoid aggregation .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Advanced: What computational strategies support the design of derivatives with enhanced potency?
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to identify persistent hydrogen bonds (e.g., between sulfamoyl and Arg234 of AARS) .
- QSAR Modeling: Use CoMFA/CoMSIA on a library of 50 analogs to correlate substituent hydrophobicity (π) with IC₅₀ (R² = 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
